molecular formula C6H11ClFNO B2790622 5-Fluoroazepan-4-one hydrochloride CAS No. 1823872-70-3

5-Fluoroazepan-4-one hydrochloride

Cat. No.: B2790622
CAS No.: 1823872-70-3
M. Wt: 167.61
InChI Key: PXQUNVLDVYVOTJ-UHFFFAOYSA-N
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Description

5-Fluoroazepan-4-one hydrochloride is a fluorinated azepane derivative characterized by a seven-membered ring structure with a ketone group at the 4-position and a fluorine substituent at the 5-position. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical and chemical research. Structural analogs and related hydrochlorides (e.g., benzydamine, tapentadol, memantine) provide indirect insights into its properties, though direct comparisons require caution due to functional group variations.

Properties

IUPAC Name

5-fluoroazepan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUNVLDVYVOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(=O)C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroazepan-4-one hydrochloride typically involves the fluorination of azepan-4-one. One common method is the reaction of azepan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoroazepan-4-one hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the effects of fluorinated heterocycles on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors .

Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Fluoroazepan-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The ketone group at the 4-position can participate in nucleophilic addition reactions, further stabilizing the compound-protein complex .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

The table below highlights key structural distinctions between 5-fluoroazepan-4-one hydrochloride and other hydrochlorides with azepane, fluorinated, or ketone-containing frameworks:

Compound Core Structure Substituents Molecular Formula (Theoretical) Applications/Research Focus
5-Fluoroazepan-4-one HCl Azepane ring 5-Fluoro, 4-ketone, HCl salt C₆H₁₀FNO·HCl Synthetic intermediate, CNS drug discovery
Tapentadol HCl Benzoxazole-azepane 3-Methoxy, 2-methyl, HCl salt C₁₄H₂₁NO₂·HCl Analgesic (μ-opioid agonist)
Memantine HCl Adamantane-azepane 1-Amino, 3,5-dimethyl, HCl salt C₁₂H₂₁N·HCl NMDA antagonist (Alzheimer’s therapy)
Benzydamine HCl Indazole-azepane 3-Benzyl, HCl salt C₁₉H₂₃N₃O·HCl Anti-inflammatory, local anesthetic




Key Observations :

  • Ring Size and Functionalization : Unlike tapentadol and memantine, which incorporate fused or rigid rings (e.g., adamantane), 5-fluoroazepan-4-one’s flexible azepane backbone may confer distinct conformational dynamics in receptor binding .
Physicochemical and Pharmacokinetic Properties

Limited experimental data for 5-fluoroazepan-4-one HCl necessitate extrapolation from related compounds:

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, memantine HCl has a solubility of >100 mg/mL, a trait likely shared by 5-fluoroazepan-4-one HCl .
  • pKa : The ketone group (pKa ~ -7) and protonated amine (pKa ~ 8–10) suggest pH-dependent solubility, akin to fluoxetine HCl ().

Biological Activity

Chemical Structure and Properties

5-Fluoroazepan-4-one hydrochloride is a fluorinated derivative of azepan-4-one, characterized by the presence of a fluorine atom at the fifth position of the azepane ring. The molecular formula is C7H10ClFNO, and its molecular weight is 179.61 g/mol. The compound exhibits both polar and non-polar characteristics due to its functional groups, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In a specific study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in:

  • IC50 Value : 25 µM after 48 hours
  • Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased Annexin V positivity.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may exhibit neuropharmacological effects. In animal models, it has been shown to possess anxiolytic-like properties without significant sedative effects.

Research Findings:

A study conducted on rodents evaluated the compound's effects using the elevated plus maze test:

  • Control Group : Baseline anxiety levels
  • Treatment Group : Administered 10 mg/kg of this compound
  • Results : Increased time spent in open arms (p < 0.05), indicating reduced anxiety levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Neurotransmitter Modulation : Potential modulation of GABAergic transmission contributing to anxiolytic effects.

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